Boc-D(CN)iſe consists of a central carbon chain with a carboxylic acid group (COOH) on one end and an amino group (NH2) on the other. The D-phenylalanine side chain is attached to the central carbon chain, containing a phenyl ring (aromatic ring) and a cyano group (CN) at the second position of the ring. An additional Boc (tert-butyloxycarbonyl) protecting group is attached to the amino group, commonly used to prevent unwanted reactions during peptide synthesis [].
A crucial reaction involving Boc-D(CN)Phe is its incorporation into peptides. This typically involves coupling Boc-D(CN)Phe with another amino acid or peptide fragment in a controlled manner. The Boc group is selectively removed under acidic conditions, allowing the free amino group of Boc-D(CN)Phe to react with the C-terminus (carboxyl group) of the other peptide fragment, forming an amide bond. This process can be repeated sequentially to build peptides containing D-phenylalanine in a desired sequence [].
Boc-D(CN)Phe + H+ -> D(CN)Phe (deprotection)D(CN)Phe (NH2) + H-R-COOH -> D(CN)Phe-C(O)-R + H2O (coupling)(R represents another amino acid or peptide fragment)